molecular formula C11H12N2O B1451792 [2-(2-Methylimidazol-1-yl)phenyl]methanol CAS No. 914349-47-6

[2-(2-Methylimidazol-1-yl)phenyl]methanol

Cat. No. B1451792
CAS RN: 914349-47-6
M. Wt: 188.23 g/mol
InChI Key: ISTAEQZMUZJXTF-UHFFFAOYSA-N
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Description

“[2-(2-Methylimidazol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a mono-isotopic mass of 188.094955 Da .


Synthesis Analysis

Imidazole, the core structure in “[2-(2-Methylimidazol-1-yl)phenyl]methanol”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and its derived products .


Molecular Structure Analysis

The molecular structure of “[2-(2-Methylimidazol-1-yl)phenyl]methanol” consists of a phenyl group attached to a methanol group, with a 2-methylimidazol-1-yl group attached to the phenyl group .


Physical And Chemical Properties Analysis

“[2-(2-Methylimidazol-1-yl)phenyl]methanol” has a molecular formula of C11H12N2O, an average mass of 188.226 Da, and a mono-isotopic mass of 188.094955 Da .

Scientific Research Applications

  • Catalytic Applications : Methanol is recognized for its potential as a hydrogen source and C1 synthon, useful in chemical synthesis and energy technologies. Research has shown that methanol can be effectively utilized in organic synthesis. For example, methanol was used as both a C1 synthon and H2 source for selective N-methylation of amines, highlighting its utility in synthesis and energy applications (Sarki et al., 2021).

  • Ligand Synthesis and Application : Imidazolyl derivatives have been synthesized and used as water-soluble ligands for ruthenium-catalyzed hydrogenations. These ligands, such as 1-methylimidazolyl-(1,3,5-triaza-7-phosphatricyclo[3.3.1.13,7]dec-6-yl)methanol, have shown increased water solubility and have been used in forming ruthenium complexes (Krogstad et al., 2011).

  • Nanomaterial Synthesis : The synthesis of nanocrystals of prototypical Zeolitic Imidazolate Frameworks (ZIF-8) can be achieved by reacting Zn(NO3)2·6H2O with 2-methylimidazole in methanol at room temperature. This process yields well-shaped nanocrystals with a narrow size distribution, indicating the potential for precise nanomaterial synthesis (Cravillon et al., 2009).

  • Coordination Polymers : A novel three-dimensional CdII coordination polymer based on bis[4-(2-methylimidazol-1-yl)phenyl]methanone has been synthesized, demonstrating selective sensing for Fe3+ ions and high photocatalytic activity for the degradation of methylene blue under UV light. This showcases the application in selective sensing and photocatalysis (Sun et al., 2022).

  • Ionic Liquid Monomers in Polymerization : Imidazolium-based ionic liquid monomers have been polymerized by reversible addition fragmentation chain transfer processes in methanol, leading to the synthesis of hydrophilic polymers. These polymers have potential applications in various fields including electronics and materials science (Vijayakrishna et al., 2008).

properties

IUPAC Name

[2-(2-methylimidazol-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-5-3-2-4-10(11)8-14/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTAEQZMUZJXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654347
Record name [2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Methylimidazol-1-yl)phenyl]methanol

CAS RN

914349-47-6
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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